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Compound of Interest

Compound Name: 4-(Phenylethynyl)piperidin-4-ol

Cat. No.: B12574883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and a plausible synthetic route for 4-
(phenylethynyl)piperidin-4-ol. As of the latest search, a specific CAS number for this

compound has not been identified in public databases, suggesting it may be a novel or not

widely available chemical entity. The experimental protocols described herein are based on

established chemical transformations for analogous compounds and should be adapted and

optimized under appropriate laboratory settings by qualified personnel.

Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast

array of pharmaceuticals and biologically active compounds. The introduction of a

phenylethynyl group at the 4-position of a 4-hydroxypiperidine core creates a rigid, sterically

defined moiety that can be exploited for probing specific binding interactions in biological

targets. This guide outlines a prospective synthesis, potential properties, and relevant

experimental procedures for 4-(phenylethynyl)piperidin-4-ol, a compound of interest for

synthetic and medicinal chemistry research.

While specific data for the title compound is not readily available, we can infer its properties

and a viable synthetic strategy from closely related and well-documented analogues. The

primary synthetic challenge lies in the stereoselective and efficient introduction of the

phenylethynyl group onto the piperidine-4-one precursor.

Physicochemical Properties
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Quantitative data for 4-(phenylethynyl)piperidin-4-ol is not available. However, for the closely

related compound, 4-(4-Chlorophenyl)piperidin-4-ol (CAS: 39512-49-7), the following

properties are reported:

Property Value

Molecular Formula C₁₁H₁₄ClNO

Molecular Weight 211.69 g/mol

Appearance White to creamy-white crystalline powder

Melting Point 137-140 °C

It is anticipated that 4-(phenylethynyl)piperidin-4-ol would present as a solid at room

temperature with a distinct melting point and characteristic spectroscopic signatures.

Proposed Synthetic Pathway
The most direct and logical synthetic route to 4-(phenylethynyl)piperidin-4-ol involves the

nucleophilic addition of a phenylacetylide species to a suitable N-protected 4-piperidone,

followed by deprotection if necessary. A common and effective N-protecting group for this

transformation is the benzyl group, which can be readily removed via hydrogenolysis.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12574883?utm_src=pdf-body
https://www.benchchem.com/product/b12574883?utm_src=pdf-body
https://www.benchchem.com/product/b12574883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12574883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of N-Benzyl-4-piperidone

Step 2: Phenylacetylide Addition

Step 3: Deprotection

Diethanolamine

N-Benzyl-diethanolamine

 + Benzylamine

Benzylamine

N-Benzyl-4-piperidone

Oxidation

N-Benzyl-4-(phenylethynyl)piperidin-4-ol

 + Lithium Phenylacetylide

Phenylacetylene

Lithium Phenylacetylide

 + n-BuLi in THF

n-Butyllithium

4-(Phenylethynyl)piperidin-4-ol

Hydrogenolysis (H₂, Pd/C)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-(phenylethynyl)piperidin-4-ol.

Experimental Protocols
The following are detailed, analogous experimental procedures that can be adapted for the

synthesis of 4-(phenylethynyl)piperidin-4-ol.

Synthesis of N-Benzyl-4-piperidone (Precursor)
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This procedure is adapted from methods for the synthesis of N-substituted 4-piperidones.

Materials:

Diethanolamine

Benzylamine

Appropriate oxidizing agent (e.g., Swern oxidation reagents, PCC)

Solvents (e.g., Dichloromethane, Diethyl ether)

Standard glassware for organic synthesis

Procedure:

Synthesis of N-Benzyl-diethanolamine: In a round-bottom flask, combine diethanolamine and

benzylamine. The reaction can be carried out neat or in a suitable solvent. Heat the mixture

under reflux for several hours. Monitor the reaction progress by TLC. Upon completion, the

excess benzylamine and water formed can be removed under reduced pressure. The crude

N-benzyl-diethanolamine can be purified by distillation or used directly in the next step.

Oxidation to N-Benzyl-4-piperidone: Dissolve the N-benzyl-diethanolamine in a suitable

anhydrous solvent such as dichloromethane. Add the chosen oxidizing agent (e.g.,

pyridinium chlorochromate (PCC) or reagents for a Swern oxidation) portion-wise at a

controlled temperature (typically 0 °C to room temperature). The reaction is often exothermic.

Stir the mixture until the starting material is consumed (monitored by TLC). Upon completion,

work up the reaction mixture according to the specific requirements of the oxidant used. This

typically involves filtration, washing with aqueous solutions to remove byproducts, drying the

organic layer, and concentrating under reduced pressure. The crude N-benzyl-4-piperidone

can be purified by column chromatography or distillation.

Synthesis of N-Benzyl-4-(phenylethynyl)piperidin-4-ol
This procedure is based on the well-established addition of lithium acetylides to ketones.[1]

Materials:
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N-Benzyl-4-piperidone

Phenylacetylene

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon

atmosphere)

Procedure:

Preparation of Lithium Phenylacetylide: To a flame-dried, three-necked round-bottom flask

under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using

a dry ice/acetone bath. To this, add phenylacetylene dropwise. After stirring for a few

minutes, slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting

mixture at -78 °C for 30-60 minutes.

Addition to N-Benzyl-4-piperidone: In a separate flame-dried flask under an inert

atmosphere, dissolve N-benzyl-4-piperidone in anhydrous THF and cool to -78 °C. To this

solution, add the freshly prepared lithium phenylacetylide solution dropwise via cannula. Stir

the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature

and stir overnight.

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C. Extract the aqueous layer with a suitable organic

solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by column chromatography on silica gel to yield N-benzyl-4-
(phenylethynyl)piperidin-4-ol.

Deprotection to 4-(Phenylethynyl)piperidin-4-ol
This procedure utilizes standard conditions for the hydrogenolysis of a benzyl group.
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Materials:

N-Benzyl-4-(phenylethynyl)piperidin-4-ol

Palladium on carbon (Pd/C, 10 wt. %)

Methanol or Ethanol

Hydrogen gas (H₂)

Standard hydrogenation apparatus

Procedure:

Dissolve N-benzyl-4-(phenylethynyl)piperidin-4-ol in methanol or ethanol in a suitable

hydrogenation flask.

Carefully add a catalytic amount of 10% Pd/C to the solution.

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically via a

balloon or at a slightly positive pressure).

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by

TLC or LC-MS).

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

Concentrate the filtrate under reduced pressure to yield the crude 4-
(phenylethynyl)piperidin-4-ol. The product can be further purified by recrystallization or

column chromatography if necessary.

Characterization
While experimental data for the title compound is unavailable, the following are expected

spectroscopic characteristics based on analogous structures.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

piperidine ring protons, the phenyl group protons, and a singlet for the hydroxyl proton

(which may be broad and exchangeable with D₂O). The protons on the piperidine ring

adjacent to the nitrogen will likely appear as multiplets.

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the piperidine

ring carbons, the phenyl group carbons, and the two acetylenic carbons. The quaternary

carbon at the 4-position bearing the hydroxyl and phenylethynyl groups will have a

characteristic chemical shift.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of 4-(phenylethynyl)piperidin-4-ol. Fragmentation patterns may

include loss of water and cleavage of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band

for the O-H stretch of the hydroxyl group, characteristic C-H stretching for the aromatic and

aliphatic protons, and a sharp, weak absorption for the C≡C triple bond.

Safety and Handling
The precursors and reagents used in the proposed synthesis are hazardous and should be

handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

n-Butyllithium is pyrophoric and reacts violently with water. Phenylacetylene is flammable. The

final product's toxicological properties are unknown and should be handled with care.

Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion
This technical guide provides a comprehensive overview for the synthesis and potential

characterization of 4-(phenylethynyl)piperidin-4-ol. While this compound appears to be a

novel entity, its synthesis is achievable through established and reliable synthetic

methodologies. The provided experimental protocols for analogous compounds offer a solid

foundation for researchers to develop a robust synthesis of this and related compounds for

further investigation in drug discovery and chemical biology.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12574883?utm_src=pdf-body
https://www.benchchem.com/product/b12574883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12574883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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